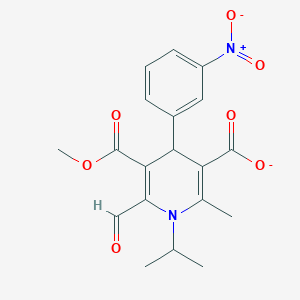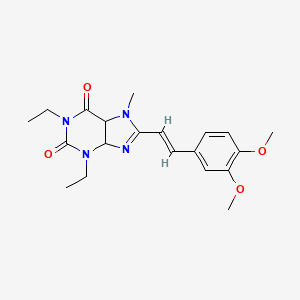
(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Istradefylline is a selective adenosine A2A receptor antagonist used as an adjunctive treatment for Parkinson’s disease. It is marketed under the brand name Nourianz and is primarily used to reduce “off” episodes in patients undergoing treatment with levodopa/carbidopa . These “off” episodes are periods when the medication’s effects wear off, leading to a resurgence of Parkinson’s symptoms such as tremors and difficulty walking .
Vorbereitungsmethoden
The preparation of Istradefylline involves several synthetic routes and reaction conditions. One method includes the preparation of different crystalline forms of Istradefylline using various solvents such as ethanol, methanol, and acetonitrile . The process involves the culture and identification of crystals, followed by the preparation of solid forms through powder direct compression . Another method involves the separation and identification of impurities in the intermediate stages of Istradefylline synthesis using high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Istradefylline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethanol, methanol, and acetonitrile . The major products formed from these reactions are different crystalline forms of Istradefylline, which vary in solubility and dissolution rates . The dissolution rate of these forms is significantly influenced by the pH of the solution, with forms prepared in ethanol and acetonitrile showing higher dissolution rates compared to those prepared in methanol .
Wissenschaftliche Forschungsanwendungen
Istradefylline has extensive applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is primarily used in the treatment of Parkinson’s disease to improve motor function and reduce dyskinesia . The compound has also been studied for its potential use in other neurological disorders due to its selective antagonism of adenosine A2A receptors . Additionally, Istradefylline’s unique crystal forms have been investigated for their solubility and dissolution profiles, which are crucial for its bioavailability and therapeutic efficacy .
Wirkmechanismus
Istradefylline exerts its effects by selectively antagonizing adenosine A2A receptors, which are predominantly found in the basal ganglia, a region of the brain involved in motor control . By inhibiting these receptors, Istradefylline enhances the effects of dopamine, a neurotransmitter that is deficient in Parkinson’s disease . The compound binds to the A2A receptor within an A2A-D2 receptor tetramer, functioning as a negative allosteric modulator towards the other A2A receptor, thereby inhibiting the effects of adenosine and promoting dopamine-mediated movement .
Vergleich Mit ähnlichen Verbindungen
Istradefylline is unique among adenosine A2A receptor antagonists due to its selective action and clinical efficacy in reducing “off” episodes in Parkinson’s disease . Similar compounds include other adenosine receptor antagonists such as caffeine and theophylline, which also exhibit antagonistic effects on adenosine receptors but lack the selectivity and clinical efficacy of Istradefylline . Additionally, Istradefylline’s unique crystal forms and their impact on solubility and dissolution rates further distinguish it from other compounds in its class .
Eigenschaften
Molekularformel |
C20H26N4O4 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C20H26N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12,17-18H,6-7H2,1-5H3/b11-9+ |
InChI-Schlüssel |
QKHHXWWVMUFQSR-PKNBQFBNSA-N |
Isomerische SMILES |
CCN1C2C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C |
Kanonische SMILES |
CCN1C2C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


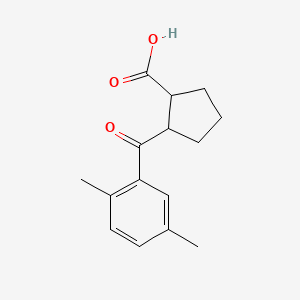
![3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea](/img/structure/B14798494.png)
![4-[5-(4-fluorophenyl)-2-[3-[(S)-methylsulfinyl]phenyl]-1,4-dihydroimidazol-5-yl]pyridine](/img/structure/B14798502.png)
![(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one](/img/structure/B14798507.png)
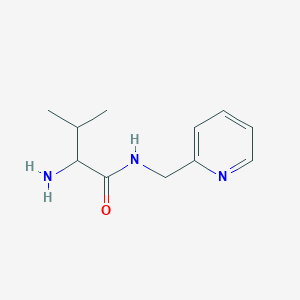
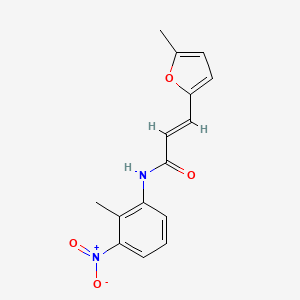
![2-(4-bromo-2-chlorophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14798534.png)
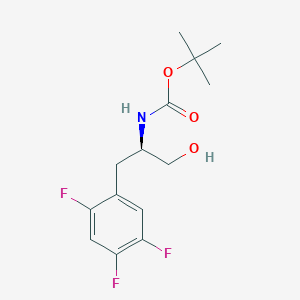
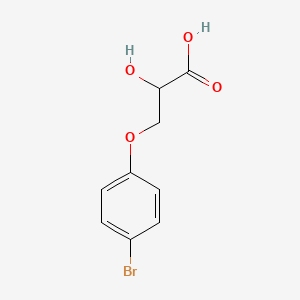
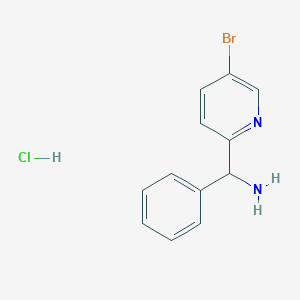
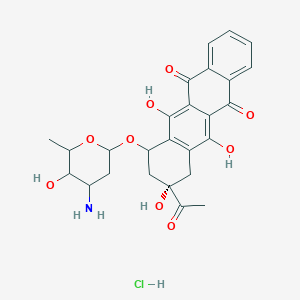
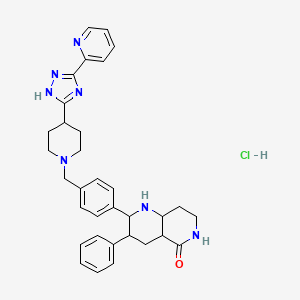
![N-[(4-methylpiperidin-1-yl)carbonothioyl]-2,2-diphenylacetamide](/img/structure/B14798564.png)
